2-[(3,3,3-Trifluoropropyl)amino]acetonitrile
Overview
Description
2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is a chemical compound with the molecular formula C5H7F3N2 and a molecular weight of 152.12 g/mol . It is characterized by the presence of a trifluoropropyl group attached to an aminoacetonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile typically involves the reaction of 3,3,3-trifluoropropylamine with chloroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,3-Trifluoropropyl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base and suitable solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminoacetonitrile derivatives.
Scientific Research Applications
2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,3,3-Trifluoropropyl)amino]ethanol
- **2-[(3,3,3-Trifluoropropyl)amino]propionitrile
- **2-[(3,3,3-Trifluoropropyl)amino]butyronitrile
Uniqueness
2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of fluorinated organic molecules and specialty chemicals .
Properties
IUPAC Name |
2-(3,3,3-trifluoropropylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)1-3-10-4-2-9/h10H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIINOWBNGHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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